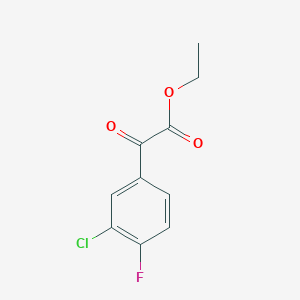

Ethyl 3-chloro-4-fluorobenzoylformate

Description

Ethyl 3-chloro-4-fluorobenzoylformate (CAS: 845790-53-6) is an ester derivative of benzoylformic acid, featuring chloro and fluoro substituents at the 3- and 4-positions of the benzene ring, respectively. Its molecular formula is C₁₀H₈ClFO₃, with a molecular weight of 230.62 g/mol . The compound is typically stored as a liquid under dry, room-temperature conditions . Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment .

Properties

IUPAC Name |

ethyl 2-(3-chloro-4-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOGFBWMHITCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374500 | |

| Record name | Ethyl 3-chloro-4-fluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-53-6 | |

| Record name | Ethyl 3-chloro-4-fluoro-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-4-fluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845790-53-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-fluorobenzoylformate can be synthesized through various synthetic routes. One common method involves the esterification of 3-chloro-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-fluorobenzoylformate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent for converting esters to alcohols.

Oxidation: Potassium permanganate (KMnO₄) is frequently used for oxidizing esters to carboxylic acids.

Major Products Formed

Substitution: Products include derivatives with different substituents on the benzene ring.

Reduction: The primary product is the corresponding alcohol.

Oxidation: The major product is the carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry Applications

The presence of halogen atoms (chlorine and fluorine) in ethyl 3-chloro-4-fluorobenzoylformate enhances its reactivity and biological activity, making it a valuable compound in drug development. Key applications include:

- Anticancer Agents : Research indicates that compounds with similar structures can inhibit cancer cell growth. This compound could be explored as a scaffold for developing new anticancer drugs.

- Enzyme Inhibition Studies : The compound has been studied for its potential to act as an inhibitor of specific enzymes, such as pyruvate decarboxylase. This enzyme plays a critical role in metabolic pathways, and inhibitors can provide insights into metabolic regulation .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Other Compounds : The compound can be utilized to synthesize various derivatives through substitution reactions. Its halogen substituents facilitate nucleophilic attacks, leading to the formation of more complex molecules.

- Catalysis : Research has demonstrated that compounds like this compound can be effective in catalytic processes, particularly when used with transition metal catalysts such as rhodium or palladium. These catalysts enhance reaction rates and selectivity in the formation of desired products .

Case Study 1: Anticancer Activity

A study conducted on derivatives of benzoylformates, including this compound, showed promising results in inhibiting the proliferation of various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways, highlighting the potential for further development into therapeutic agents .

Case Study 2: Enzyme Inhibition

Inhibition studies involving pyruvate decarboxylase demonstrated that this compound could effectively reduce enzyme activity. The kinetic analysis revealed that the compound acted as a competitive inhibitor, providing insights into its potential use in metabolic studies and drug design .

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-fluorobenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity towards nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoylformate Esters

Ethyl 3-chloro-4-fluorobenzoylformate belongs to a class of halogenated benzoylformate esters. Key structural analogs include:

Key Observations :

- Positional Isomerism : Ethyl 4-chloro-3-fluorobenzoylformate shares the same molecular formula but differs in substituent positions (Cl at 4, F at 3 vs. Cl at 3, F at 4). Positional isomers may exhibit distinct reactivity or biological activity due to steric and electronic effects .

- Halogen Diversity : Substituting F with Cl or vice versa modulates electron-withdrawing effects, influencing the compound’s stability and reactivity in synthetic pathways .

Research and Application Gaps

- Analytical Data: K-values for ethyl acetate fractions of other compounds (e.g., polyphenols) are documented , but analogous data for halogenated benzoylformates remain unexplored.

Biological Activity

Ethyl 3-chloro-4-fluorobenzoylformate is a chemical compound that has garnered attention in various fields of biological research, particularly for its potential applications in medicinal chemistry and enzymatic studies. This article delves into its biological activity, supported by relevant data tables and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C10H8ClF O3

- Molecular Weight : 232.62 g/mol

- CAS Number : 203573-08-4

The biological activity of this compound primarily involves its interaction with various enzymes. Research indicates that it may act as an inhibitor for certain metabolic pathways, particularly those involving decarboxylase enzymes.

Enzyme Interaction

- Benzoylformate Decarboxylase (BFD) :

- This compound has been studied for its effect on BFD from Pseudomonas putida, which is crucial in the mandelate pathway. The compound exhibits competitive inhibition, affecting the enzyme's ability to convert benzoylformate to benzaldehyde and carbon dioxide .

- A study demonstrated that variations in substituents on benzoylformates influence the kinetics of this reaction, indicating a structure-activity relationship that could be exploited for drug design .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study on Antimicrobial Activity

In a recent investigation, this compound was tested against common bacterial strains. The study utilized a disk diffusion method and revealed significant antimicrobial activity, particularly against gram-positive bacteria. The compound's effectiveness suggests potential applications in developing new antibacterial agents.

Case Study on Cytotoxic Effects

Another study explored the cytotoxic properties of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values demonstrating its potential as an anticancer agent. Further mechanistic studies are warranted to elucidate the pathways involved in this cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.